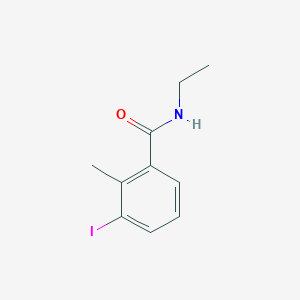

N-Ethyl-3-iodo-2-methylbenzamide

Description

Properties

IUPAC Name |

N-ethyl-3-iodo-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-3-12-10(13)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYCRDKQAYYWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=CC=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques in Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Ethyl-3-iodo-2-methylbenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms in this compound can be determined.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing iodo group and the electron-donating methyl group. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The N-H proton of the amide would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group attached to the aromatic ring would be observed as a singlet.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Aromatic CH | 7.0 - 8.0 | m | - |

| Amide NH | 5.5 - 8.5 | br s | - |

| Ethyl CH₂ | 3.2 - 3.6 | q | ~7 |

| Aromatic CH₃ | 2.2 - 2.5 | s | - |

| Ethyl CH₃ | 1.1 - 1.4 | t | ~7 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum. The aromatic carbons would appear in the range of approximately 120-145 ppm, with the carbon bearing the iodine atom being significantly shifted due to the heavy atom effect. The carbons of the ethyl group and the aromatic methyl group would be observed in the upfield region.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 175 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H & C-C | 120 - 145 |

| Ethyl CH₂ | 35 - 45 |

| Aromatic CH₃ | 15 - 25 |

| Ethyl CH₃ | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the ethyl -CH2- and -CH3 signals would confirm their connectivity. It would also help to unravel the coupling network of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign which proton signal corresponds to which carbon signal.

Infrared (IR) Spectroscopy for Functional Group Analysis of Benzamide (B126) Derivatives

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the N-H stretch of the secondary amide, typically appearing as a sharp band around 3300 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, prominent absorption usually found in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is another characteristic feature, appearing around 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹. The presence of the C-I bond would give rise to a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3250 - 3350 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2980 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H (Amide II) | Bend | 1530 - 1570 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-I | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

For this compound (C10H12INO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of iodine would be indicated by its characteristic isotopic pattern. Common fragmentation pathways for benzamides include cleavage of the amide bond. The fragmentation pattern would likely show characteristic losses of the ethyl group, the ethylamino group, and potentially the iodine atom, leading to the formation of various fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. In this method, a precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.

For N-Ethyl-3-methylbenzamide, a precursor ion of [M+H]+ at m/z 164.107 would be expected. nih.gov Key fragmentation pathways would involve cleavage of the amide bond and fragmentation of the ethyl group. The expected major fragments for this compound would likely include the loss of the ethyl group, cleavage of the amide bond, and the loss of the iodine atom. The presence of the iodine isotope (¹²⁷I) would yield a characteristic isotopic signature.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

|---|---|---|---|

| 290.00 | 261.02 | C₂H₅ | [M-C₂H₅+H]⁺ |

| 290.00 | 162.98 | I | [M-I+H]⁺ |

| 290.00 | 217.98 | C₂H₅NCO | [M-C₂H₅NCO+H]⁺ |

Note: The m/z values are predicted based on the molecular weight of this compound (289.11 g/mol ). bldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Identification

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, the parts of a molecule that absorb light. The benzamide moiety in this compound contains a benzene ring conjugated with a carbonyl group, which constitutes the primary chromophore.

This system gives rise to two main types of electronic transitions:

π → π* transitions: These are high-energy transitions of electrons from a bonding π orbital to an antibonding π* orbital. They are typically observed at shorter wavelengths (around 200-300 nm) and have high molar absorptivity. libretexts.org

n → π* transitions: These are lower-energy transitions of non-bonding electrons (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are symmetry-forbidden and thus have much lower molar absorptivity and appear at longer wavelengths. libretexts.org

The presence of substituents on the benzene ring can influence the position and intensity of these absorption bands. The methyl group (-CH₃) is an auxochrome that can cause a small bathochromic (red) shift. The iodine atom (-I), also an auxochrome, can lead to a more significant red shift due to its electron-donating resonance effect and the "heavy atom effect," which can increase the probability of certain transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π → π* | 230 - 270 | High | Benzoyl group |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds.

HPLC is a primary method for assessing the purity of non-volatile organic compounds like this compound. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the stationary and mobile phases. Purity is determined by the presence of a single major peak in the chromatogram. Commercial suppliers of this compound often use HPLC to certify the purity of their products. bldpharm.com

Table 3: Typical HPLC Parameters for Benzamide Analysis

| Parameter | Typical Value |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a wavelength of maximum absorbance) |

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC can be used to assess purity, provided the compound does not decompose at the temperatures required for vaporization. The compound is vaporized and passed through a capillary column, with separation based on boiling point and interactions with the stationary phase. GC analysis of related benzamides is well-documented. rsc.org

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples HPLC with mass spectrometry. As components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass-to-charge ratio data, allowing for the definitive identification of the separated compounds. LC-MS is a powerful tool for identifying impurities in a sample of this compound. Vendor data for this compound often includes LC-MS analysis. bldpharm.combldpharm.com

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, GC-MS links a gas chromatograph to a mass spectrometer. It is highly effective for the identification of volatile components in a mixture. The GC separates the compounds, and the MS provides a mass spectrum for each, which can be compared to spectral libraries for identification.

HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique involves the online coupling of HPLC with NMR spectroscopy. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information of the separated components without the need for prior isolation.

Computational Chemistry and Molecular Modeling Studies of N Ethyl 3 Iodo 2 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic distribution and reactivity of a molecule. These methods are based on the principles of quantum mechanics and can provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies on benzamide (B126) derivatives have been used to determine optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. sci-hub.se The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. sci-hub.se

For a molecule like N-Ethyl-3-iodo-2-methylbenzamide, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can predict its three-dimensional structure and the spatial distribution of its frontier molecular orbitals. sci-hub.se The HOMO would likely be localized on the electron-rich aromatic ring and the amide group, while the LUMO would be distributed over the entire molecule, indicating potential sites for electrophilic and nucleophilic attack, respectively. sci-hub.se The presence of the iodine atom, being a bulky and polarizable substituent, would significantly influence the electronic properties. DFT studies on substituted benzdiynes have shown that electron-withdrawing groups can destabilize the molecule, a principle that can be extended to understand the effect of the iodo group in the target molecule. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Benzamides

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Benzamide | -6.724 | -1.071 | 5.653 | sci-hub.se |

| N-(9H-Purin-6-yl) Benzamide | - | - | - | tandfonline.com |

| 4-ethoxy-2, 3-difluoro benzamide | - | - | - | researchgate.net |

Note: The data in this table is for analogous compounds and serves to illustrate the type of information obtained from DFT studies. Specific values for this compound are not available in the literature.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach. Studies on compounds like 2-Chlorobenzamide using the HF method with a 6-311++G(d,p) basis set have been performed to analyze their structural and vibrational properties. acadpubl.eu These calculations provide insights into bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy. acadpubl.eu For this compound, ab initio calculations could similarly provide a detailed picture of its molecular geometry and vibrational modes. The computational cost of ab initio methods is generally higher than that of DFT, but they can offer a high level of accuracy.

Molecular Docking Simulations for Ligand-Target Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule (ligand) might interact with a biological target, such as a protein receptor.

Molecular docking simulations can estimate the binding affinity between a ligand and a receptor, which is often expressed as a docking score or binding energy. This score is a function of various intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target. The specific target would depend on the therapeutic area of interest. For instance, benzamide derivatives have been investigated as inhibitors of various enzymes. The docking scores would then be used to rank the potential efficacy of this compound as a ligand for that particular receptor.

Beyond predicting binding affinity, molecular docking also reveals the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. For this compound, these simulations could identify which amino acids form hydrogen bonds with the amide group, or which residues are involved in hydrophobic interactions with the ethyl and methyl groups or the aromatic ring. The iodine atom, due to its size and ability to form halogen bonds, could also play a significant role in the binding interaction. Understanding these key interactions is crucial for the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. These simulations are governed by a force field that describes the potential energy of the system as a function of its atomic coordinates.

MD simulations of this compound, either in a solvent or within a protein binding site, would allow for the exploration of its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the preferred conformations and the energy barriers between them. This is important because the biological activity of a molecule can be highly dependent on its conformation. Furthermore, when docked into a protein, MD simulations can assess the stability of the predicted binding pose over time. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the initial docking pose is stable or if the ligand tends to dissociate or adopt different binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netsemanticscholar.org For a series of analogues derived from this compound, QSAR studies would be pivotal in understanding how structural modifications influence their potential biological effects.

The initial step in a QSAR study for this compound analogues would involve the generation of a dataset of structurally similar molecules with corresponding biological activity data. nih.gov This data is typically obtained from in vitro assays. Once a dataset is compiled, a variety of statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, can be employed to develop a predictive model. researchgate.net The robustness and predictive power of the resulting model are assessed through rigorous validation techniques, including internal validation (cross-validation) and external validation using a separate test set of compounds. nih.gov A well-validated QSAR model can then be used to predict the activity of newly designed analogues of this compound before their actual synthesis, thereby saving time and resources. nih.gov

A key outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the this compound analogues. nih.gov These descriptors can be categorized into several types:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include properties like partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the iodine atom in this compound significantly influences the electronic properties of the aromatic ring.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The ethyl and methyl groups on the amide and benzene (B151609) ring, respectively, would be key contributors to the steric profile.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

By analyzing the coefficients of these descriptors in the QSAR equation, researchers can gain insights into the structural requirements for optimal activity. For example, a positive coefficient for a particular steric descriptor might suggest that bulkier substituents at a specific position on the molecule could enhance its biological effect.

To illustrate how data from a QSAR study on this compound analogues might be presented, the following interactive table shows a hypothetical dataset. This table includes a list of analogues, their experimental biological activity (e.g., IC50), and the values of several calculated molecular descriptors.

| Compound | Analogue of this compound | Experimental Activity (IC50, µM) | Predicted Activity (µM) | LogP | Molecular Weight ( g/mol ) |

| 1 | This compound | 5.2 | 5.5 | 3.1 | 303.14 |

| 2 | N-Propyl-3-iodo-2-methylbenzamide | 4.8 | 4.9 | 3.6 | 317.17 |

| 3 | N-Ethyl-3-chloro-2-methylbenzamide | 8.1 | 7.9 | 2.8 | 213.68 |

| 4 | N-Ethyl-3-bromo-2-methylbenzamide | 6.5 | 6.7 | 2.9 | 258.13 |

| 5 | N-Ethyl-2,3-dimethylbenzamide | 10.3 | 10.1 | 2.5 | 177.24 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. researchgate.netmdpi.comdergipark.org.tr In the absence of a known 3D structure of the target protein, a pharmacophore model can be developed based on a set of active ligands. nih.gov

For this compound and its analogues, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (e.g., the carbonyl oxygen of the amide group)

Hydrogen Bond Donors (e.g., the N-H of the amide group)

Hydrophobic regions (e.g., the ethyl group and the methyl-substituted benzene ring)

Aromatic rings

By aligning a set of active analogues, a common pharmacophore hypothesis can be generated. This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, and thus are likely to be active. researchgate.net

Virtual Screening Methodologies for Discovery of Related Active Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When a validated pharmacophore model for this compound analogues is established, it can be used as a filter in a virtual screening campaign. nih.gov

The process would involve screening vast chemical databases, containing millions of compounds, against the pharmacophore model. nih.gov Molecules that fit the 3D arrangement of the pharmacophore features are selected as "hits." These hits can then be subjected to further computational analysis, such as molecular docking (if a target structure is available or can be modeled) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize the most promising candidates for experimental testing. nih.gov This approach significantly accelerates the discovery of new and structurally diverse compounds with potential biological activity related to the initial this compound scaffold. nih.gov

In Vitro Pharmacological and Biochemical Investigations of N Ethyl 3 Iodo 2 Methylbenzamide

Receptor Binding Assays for Target Identification and Affinity Determination

Receptor binding assays are fundamental in pharmacology for determining how a compound interacts with specific biological targets, such as G-protein coupled receptors. nih.govnih.govcreative-bioarray.com These assays are crucial for identifying the molecular targets of a new compound and quantifying the strength of its interaction.

Saturation binding studies are designed to measure the density of a specific receptor in a given tissue or cell preparation (Bmax) and the affinity of a radiolabeled ligand for that receptor (Kd). nih.govsci-hub.se The equilibrium dissociation constant, or Kd, represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In a typical experiment, a constant amount of receptor preparation (e.g., cell membranes) is incubated with increasing concentrations of a suitable radioligand until equilibrium is reached. sci-hub.se The amount of bound radioligand is then measured. Non-specific binding is determined by adding a high concentration of an unlabeled competitor compound. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Illustrative Example of Saturation Binding Data

| Radioligand Concentration (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |

|---|---|---|---|

| 0.1 | 550 | 50 | 500 |

| 0.5 | 2200 | 250 | 1950 |

| 1.0 | 3800 | 500 | 3300 |

| 2.5 | 6500 | 1250 | 5250 |

| 5.0 | 8500 | 2500 | 6000 |

| 10.0 | 9500 | 5000 | 4500 |

From a plot of specific binding versus radioligand concentration, the Kd and Bmax can be determined using non-linear regression analysis.

Competitive binding assays are used to determine the affinity of an unlabeled compound (the competitor), such as N-Ethyl-3-iodo-2-methylbenzamide, for a receptor. creative-bioarray.com These experiments measure the concentration of the competitor that inhibits 50% of the specific binding of a radioligand (the IC50 value).

The assay involves incubating the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled competitor. giffordbioscience.com As the concentration of the competitor increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The IC50 value is a measure of the competitor's potency.

Illustrative Example of Competitive Binding Data

| Competitor Concentration (log M) | % Inhibition of Radioligand Binding |

|---|---|

| -10 | 2 |

| -9.5 | 10 |

| -9.0 | 25 |

| -8.5 | 50 |

| -8.0 | 75 |

| -7.5 | 90 |

The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used in the assay. The Ki is an intrinsic measure of the compound's binding affinity.

Radioligand binding is a powerful and sensitive technique that forms the basis of the assays described above. nih.govnih.gov It typically involves the use of a ligand that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). The choice of radioligand is critical and depends on factors such as its specific activity, affinity for the receptor, and non-specific binding properties.

The general procedure for a radioligand binding assay involves:

Incubation of the receptor source (cell membranes, tissue homogenates, or intact cells) with the radioligand. sci-hub.se

Separation of the receptor-bound radioligand from the unbound radioligand, commonly achieved through rapid filtration over glass fiber filters. giffordbioscience.com

Quantification of the radioactivity retained on the filters using liquid scintillation counting. giffordbioscience.com

This approach allows for the direct measurement of ligand-receptor interactions and is considered a gold standard in pharmacology for characterizing receptor properties. creative-bioarray.com

Enzyme Inhibition Assays for Mechanistic Understanding

Enzyme inhibition assays are critical for determining if a compound can modulate the activity of a specific enzyme and for elucidating the mechanism by which this inhibition occurs. fiveable.meslideshare.netnih.gov

Understanding the type of enzyme inhibition is crucial for drug development. The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. databiotech.co.il

Non-competitive Inhibition: The inhibitor binds to an allosteric (or regulatory) site on the enzyme, distinct from the active site. This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. databiotech.co.il

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. fiveable.me

The type of inhibition can be determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods, such as the Lineweaver-Burk plot.

The inhibition constant (Ki) is a quantitative measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce a 50% reduction in enzyme activity. A lower Ki value indicates a more potent inhibitor.

The Ki can be determined from the IC50 value obtained from dose-response curves, similar to those in competitive binding assays, but in the context of enzyme activity. The relationship between IC50 and Ki depends on the type of inhibition and the substrate concentration relative to the Michaelis-Menten constant (Km) of the enzyme.

Illustrative Example of Enzyme Inhibition Data

| Inhibitor Concentration (nM) | Enzyme Activity (%) |

|---|---|

| 1 | 95 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

From such data, the IC50 can be determined, and subsequently, the Ki can be calculated to provide a standardized measure of the inhibitor's potency.

Cellular Assays for Biological Activity Profiling (excluding clinical human trial data and adverse effects)

There is no publicly available information on the use of this compound in cellular assays.

Cell-Based Reporter Assays

No studies utilizing cell-based reporter assays to investigate the biological activity of this compound have been identified.

Functional Assays in Isolated Cell Systems

There are no documented functional assays in isolated cell systems that have been performed to characterize the effects of this compound.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

No protein-ligand interaction studies for this compound using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been reported in the scientific literature.

Structure Activity Relationship Sar Studies of N Ethyl 3 Iodo 2 Methylbenzamide Derivatives

Systematic Modification of Benzamide (B126) Core and Substituents

The benzamide scaffold is a versatile platform in drug discovery, and its biological effects can be finely tuned through systematic modifications of its constituent parts. nanobioletters.com The N-Ethyl-3-iodo-2-methylbenzamide structure presents several key points for such modifications: the N-alkyl group, the halogen substituent, and the methyl group on the benzamide core.

Research on various N-substituted compounds has shown that the length of the alkyl chain can influence binding affinity. For instance, in a series of cannabimimetic indoles, optimal binding to CB1 and CB2 receptors was observed with an alkyl chain length of five carbons. Shorter or longer chains led to a decrease in binding affinity. nih.gov This suggests that there is an optimal lipophilicity and spatial arrangement conferred by the N-alkyl group for effective interaction with the target receptor.

In the context of this compound, modifying the N-ethyl group to other alkyl chains (e.g., methyl, propyl, butyl) would likely alter its biological profile. It is hypothesized that increasing the chain length could enhance lipophilicity, which may improve membrane permeability but could also lead to non-specific binding or reduced solubility. Conversely, a shorter chain might decrease potency.

Table 1: Hypothetical Impact of N-Alkyl Chain Variation on Biological Activity

| Compound | N-Alkyl Group | Predicted Biological Activity (Relative) |

| 1a | Methyl | Moderate |

| 1b | Ethyl | High |

| 1c | Propyl | Moderate-High |

| 1d | Isopropyl | Moderate |

| 1e | Butyl | Moderate-Low |

This table is illustrative and based on general principles of N-alkyl chain SAR in bioactive compounds.

The presence, nature, and position of a halogen on the benzamide ring are critical determinants of a compound's activity. Halogens can influence a molecule's electronic properties, lipophilicity, and metabolic stability. Iodine, being the largest and most lipophilic of the common halogens, can significantly impact a compound's interaction with its biological target.

The position of the iodine atom is also crucial. In the case of this compound, the iodine is at the 3-position. Shifting this to other positions (e.g., 4- or 5-position) would likely alter the electronic distribution and steric profile of the molecule, leading to different biological activities. Furthermore, substituting iodine with other halogens (e.g., bromine, chlorine, fluorine) would systematically change the properties of the molecule. Generally, the order of lipophilicity is I > Br > Cl > F.

The "magic methyl" effect in medicinal chemistry highlights how the addition of a methyl group can significantly and sometimes unexpectedly enhance a compound's potency and pharmacokinetic properties. nih.gov The position of the methyl group on the aromatic ring can influence the molecule's conformation and its interaction with the binding site.

In this compound, the methyl group is at the 2-position. This ortho-substitution can force the amide group out of the plane of the benzene (B151609) ring, which can be crucial for adopting the correct conformation for receptor binding. Moving the methyl group to the 4-, 5-, or 6-position would result in different steric and electronic environments, likely leading to a change in biological activity. For instance, a para-methyl group might have a different electronic influence compared to an ortho- or meta-methyl group.

Table 2: Hypothetical Influence of Methyl Group Position on Biological Activity

| Compound | Methyl Group Position | Predicted Biological Activity (Relative) |

| 2a | 2-Methyl | High |

| 2b | 4-Methyl | Moderate |

| 2c | 5-Methyl | Low-Moderate |

| 2d | 6-Methyl | Low |

This table is illustrative and based on the principle that the ortho-methyl group may enforce a bioactive conformation.

Stereochemical Aspects in SAR

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents can lead to stereoisomers with different biological activities. For example, if the N-ethyl group were to be replaced by a branched alkyl group such as N-(1-phenylethyl), this would introduce a chiral center.

It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different potencies, efficacies, and even different pharmacological effects. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the different enantiomers. Therefore, if chiral derivatives of this compound were to be synthesized, the separation and individual testing of the enantiomers would be a critical step in the SAR studies.

Correlation of In Silico Predictions with In Vitro Biological Data

In modern drug discovery, in silico methods are invaluable for predicting the properties and activities of new compounds, thereby guiding synthetic efforts and reducing the need for extensive and costly laboratory screening. Computational tools can be used to model the interaction of this compound derivatives with their putative biological targets.

Techniques such as molecular docking can predict the binding mode and affinity of these compounds to a receptor's active site. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their experimentally determined biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

For the successful application of these in silico methods, it is crucial to validate the computational predictions with in vitro biological data. A strong correlation between predicted and experimental results would confirm the validity of the computational model and enhance its predictive power for designing novel, more potent analogues.

Design Principles for Optimized Benzamide Analogues

Based on the SAR principles discussed, several design strategies can be proposed for creating optimized analogues of this compound. The goal is to enhance the desired biological activity while improving pharmacokinetic properties.

Key design principles include:

Optimal N-Alkyl Chain: Systematically varying the N-alkyl substituent to find the optimal balance between lipophilicity and steric bulk for receptor binding. This could involve exploring linear, branched, and cyclic alkyl groups.

Halogen Scanning: Replacing the iodine atom with other halogens (F, Cl, Br) and moving its position around the benzene ring to probe the electronic and steric requirements of the binding pocket.

Methyl Group Isomers: Synthesizing and testing isomers with the methyl group at different positions on the aromatic ring to determine the optimal substitution pattern for inducing the most favorable conformation.

Introduction of Additional Functional Groups: Judiciously adding other small functional groups to the benzamide core to explore new interactions with the biological target.

By systematically applying these design principles and iteratively feeding the biological data back into the design cycle, it is possible to develop novel benzamide derivatives with improved therapeutic potential.

Advanced Research Applications and Future Directions in Benzamide Compound Studies

Development of N-Ethyl-3-iodo-2-methylbenzamide as a Chemical Probe

While specific research on this compound as a chemical probe is not extensively documented in publicly available literature, the development of structurally related iodinated benzamides provides a strong framework for its potential applications. These compounds are of significant interest in medicinal chemistry and pharmacology, particularly for their use as imaging agents and tools for studying biological pathways. The inclusion of an iodine atom allows for radioiodination, a key technique in the development of probes for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

The design of a labeled probe based on the this compound scaffold would involve the introduction of a radioactive isotope of iodine, such as Iodine-123, Iodine-124, Iodine-125 (B85253), or Iodine-131. The synthesis of such a probe typically involves a multi-step process.

A general synthetic approach for creating radioiodinated benzamides often starts with a non-iodinated precursor molecule. One common method is electrophilic radioiodination, where a suitable precursor is reacted with a radioiodide salt in the presence of an oxidizing agent. For instance, the synthesis of various [¹²⁵I]radioiodobenzamides has been achieved to explore their potential as melanoma imaging agents. nih.gov Another approach involves the use of organotin or organoboron precursors, which can undergo a more controlled and milder radioiodination reaction.

The synthesis of novel iodinated phenyl benzamides has been reported, highlighting methods for the iodination of aniline (B41778) derivatives which can then be coupled with acid chlorides to form the benzamide (B126) linkage. buet.ac.bd These synthetic strategies could be adapted for the production of radiolabeled this compound. The choice of synthetic route would depend on the desired position of the radiolabel and the stability of the precursor molecule under the reaction conditions.

Table 1: Key Synthetic Methods for Labeled Benzamide Probes

| Method | Description | Precursor Type | Key Reagents |

| Electrophilic Iodination | Direct iodination of an activated aromatic ring. | Phenolic or anilinic compounds | NaI, Oxidizing agent (e.g., Chloramine-T) |

| Iododestannylation | Substitution of a trialkyltin group with iodine. | Aryltrialkylstannane | NaI, Oxidizing agent |

| Iododeboronation | Substitution of a boronic acid or ester group with iodine. | Arylboronic acid/ester | NaI, Oxidizing agent, Copper catalyst |

| Halogen Exchange | Replacement of a non-radioactive halogen with a radioisotope. | Iodo- or bromo-substituted compound | Radioiodide salt |

Labeled benzamide probes, including potential probes like radioiodinated this compound, are valuable tools for elucidating biochemical pathways. Their primary application lies in their ability to bind to specific biological targets, such as receptors or enzymes, allowing for the visualization and quantification of these targets in living systems.

Substituted benzamides have been extensively studied for their interaction with dopamine (B1211576) receptors, acting as antagonists. nih.gov The use of radiolabeled benzamides has been instrumental in studying the distribution and density of these receptors in the brain, which is crucial for understanding neurological disorders. By tracking the accumulation of the radiolabeled probe in different brain regions, researchers can gain insights into the role of dopamine receptors in both normal and diseased states. nih.gov

Furthermore, iodobenzamides have shown affinity for melanoma, suggesting their potential use in imaging and possibly understanding the progression of this cancer. nih.gov A labeled probe based on this compound could be used in preclinical studies to investigate its uptake and retention in tumor models, thereby helping to identify new targets or pathways involved in melanoma.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and benzamide research is no exception. These computational tools are being increasingly used to accelerate the identification of new drug candidates, predict their properties, and optimize their synthetic routes.

ML algorithms can be trained on large datasets of existing benzamide compounds and their associated biological activities to develop predictive models. nih.gov These models can then be used to screen virtual libraries of novel benzamide structures, identifying those with the highest probability of being active against a specific biological target. This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening methods.

One study demonstrated the use of machine learning to predict the conversion rate of amide bond synthesis, a core reaction in the creation of benzamides. nih.gov By analyzing various molecular descriptors, the ML model could accurately predict the outcome of a reaction, offering valuable insights for optimizing synthetic protocols. nih.gov Furthermore, AI and ML can be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of benzamide candidates, helping to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline. mdpi.com As the volume of chemical and biological data continues to grow, the integration of AI and ML is expected to become an indispensable tool in the design and development of new benzamide-based therapeutics. Some researchers are even exploring the use of AI with limited data sets to generate novel molecules, which could speed up the creation of new drugs. nih.gov

Novel Synthetic Methodologies for Diversifying Benzamide Scaffolds

The development of novel synthetic methodologies is crucial for expanding the chemical space of benzamide derivatives and generating diverse libraries of compounds for biological screening. While the formation of the amide bond is a well-established transformation, chemists are continuously seeking more efficient, sustainable, and versatile methods.

Recent advancements in catalysis have led to the development of new coupling reagents and reaction conditions that allow for the synthesis of complex benzamides that were previously difficult to access. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the introduction of a wide range of substituents onto the benzamide scaffold, facilitating the exploration of structure-activity relationships.

Exploration of Polypharmacology and Multi-Target Ligands among Benzamides

The traditional "one drug, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, which posits that drugs acting on multiple targets can be more effective, particularly for complex diseases like cancer and neurodegenerative disorders. Benzamide derivatives, with their ability to be readily functionalized, are well-suited for the design of multi-target ligands. nih.gov

Researchers are actively exploring the development of benzamides that can simultaneously modulate the activity of two or more biological targets. For instance, there is interest in creating dual inhibitors that target both acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes implicated in Alzheimer's disease. nih.gov By hitting multiple nodes in a disease network, these multi-target ligands may offer improved therapeutic efficacy and a reduced likelihood of developing drug resistance. buet.ac.bd

The antipsychotic benzamide, amisulpride, is an example of a compound that exhibits polypharmacology, with its different enantiomers engaging with different receptors. The design of such multi-target agents requires a deep understanding of the structural biology of the targets and the use of computational modeling to predict how a single molecule can interact with multiple binding sites. The exploration of polypharmacology represents a promising frontier in benzamide research, with the potential to deliver more effective and durable therapies for a range of diseases.

Emerging Analytical Techniques for Complex Biological Systems

The study of benzamide compounds in complex biological systems necessitates the use of sophisticated analytical techniques that can provide sensitive and specific measurements. As our understanding of biology becomes more nuanced, so too must the tools we use to probe it.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) remains a cornerstone for the analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissue. Advances in high-resolution mass spectrometry (HRMS) are enabling the detection and identification of previously unknown metabolites of benzamide drugs, providing a more complete picture of their metabolic fate.

Capillary electrophoresis and microfluidic systems are also emerging as powerful tools for the analysis of benzamides, offering high separation efficiency and the ability to work with very small sample volumes. These techniques are particularly useful for analyzing complex mixtures and for high-throughput screening applications.

Furthermore, advanced imaging techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging, are allowing researchers to visualize the distribution of benzamide compounds directly in tissue sections. This provides valuable spatial information that can be correlated with biological effects. The ongoing development of these and other analytical technologies will continue to enhance our ability to study the intricate interactions of benzamide compounds within living systems.

Challenges and Opportunities in Benzamide-Based Chemical Biology

The unique substitution pattern of this compound, featuring an ethylamide group, a methyl group at the 2-position, and an iodine atom at the 3-position of the benzene (B151609) ring, presents a distinct set of challenges and opportunities in the realm of chemical biology. While specific research on this compound is not extensively documented, we can infer its potential roles and hurdles by examining the properties of its constituent functional groups and related benzamide analogs.

A significant opportunity for benzamides lies in their proven track record in medicinal chemistry. Various benzamide derivatives have been developed as anti-inflammatory agents, glucokinase activators for diabetes treatment, and even as components of pesticides. nih.govnih.govmdpi.com This broad utility suggests that this compound could be a candidate for screening in various biological assays to uncover new activities. The development of efficient synthetic methods for creating libraries of such substituted benzamides is crucial for exploring their full potential. nih.gov

The introduction of an iodine atom offers a unique handle for further chemical modifications, a significant advantage in developing chemical probes. nih.gov Iodine's role in enhancing the binding affinity of molecules to their biological targets, as seen in transthyretin fibrillogenesis inhibitors, highlights a key opportunity. nih.gov This principle could be applied to the design of potent and selective inhibitors based on the this compound scaffold. Furthermore, the presence of iodine allows for the potential development of radiolabeled versions for use in imaging studies, a technique successfully employed with other iodinated benzamides.

However, the synthesis and application of such specialized compounds are not without their challenges. The selective introduction of substituents at specific positions on the benzene ring can be a complex synthetic hurdle. acs.org For this compound, achieving the desired 2,3-disubstitution pattern with an additional ethylamide group requires careful planning of the synthetic route.

Another challenge lies in the potential for off-target effects and toxicity, common issues in drug discovery. researchgate.net While the benzamide core is present in many approved drugs, the specific combination of iodo and methyl groups could lead to unforeseen interactions with biological macromolecules. Therefore, thorough toxicological and pharmacological profiling would be essential before any potential therapeutic application.

The future of benzamide-based chemical biology is promising, with ongoing efforts to develop novel synthetic methodologies and explore new biological applications. researchgate.netacs.org The diversification of existing molecular scaffolds through techniques like late-stage functionalization offers a pathway to rapidly generate and test new derivatives. acs.org For compounds like this compound, this could mean the systematic exploration of different substituents on the amide nitrogen or modifications of the methyl and iodo groups to fine-tune their biological activity.

Q & A

Q. What synthetic strategies are effective for preparing N-Ethyl-3-iodo-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzoyl chlorides and amines. For iodinated analogs like this compound, iodination can be achieved via electrophilic substitution using iodine and oxidizing agents (e.g., HNO₃). Key steps include:

- Amide bond formation : React 3-iodo-2-methylbenzoyl chloride with ethylamine in anhydrous dichloromethane (DCM) with pyridine as a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like N,N-diethyl derivatives .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on aromatic protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 318.02 for C₁₀H₁₂INO).

- Elemental analysis : Validate iodine content via combustion analysis or X-ray fluorescence (XRF) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols by:

- Documenting exact reaction conditions (e.g., solvent purity, temperature, humidity).

- Using commercially available precursors with certified purity (e.g., 3-iodo-2-methylbenzoic acid).

- Cross-validating spectral data with published databases (e.g., PubChem, EPA DSSTox) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer : SAR frameworks should:

- Vary substituents : Synthesize analogs with halogens (Cl, Br) or methyl groups at positions 2 and 3 to assess steric/electronic effects.

- Biological assays : Test inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in vitro assays (IC₅₀ determination) .

- Data interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .

Q. What experimental approaches resolve contradictions in reported biological data for benzamide derivatives?

- Methodological Answer : Address discrepancies by:

- Replicating assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., pH, serum concentration).

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Mechanistic studies : Use knockout models or siRNA to validate target specificity .

Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?

- Methodological Answer : Apply:

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity at the iodine site.

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with the amide group) using software like Schrödinger .

- ADMET prediction : Use tools like SwissADME to optimize solubility and metabolic stability .

Methodological Considerations

Q. What strategies mitigate challenges in characterizing iodine-containing benzamides via NMR?

- Methodological Answer : Iodine’s quadrupolar moment can broaden NMR signals. Solutions include:

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Temperature/humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Analytical endpoints : Monitor degradation via HPLC (retention time shifts) and LC-MS for byproduct identification .

Data Presentation

| Parameter | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂INO | |

| Synthetic Yield | 65–78% (optimized conditions) | |

| Key NMR Shift (¹H) | 8.1 ppm (aromatic H, J = 8 Hz) | |

| LogP (Predicted) | 3.2 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.